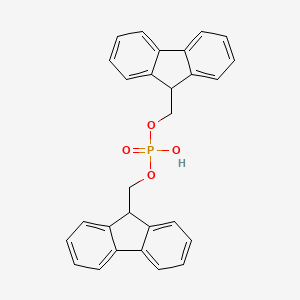
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate is an organic compound with the molecular formula C12H16FNO2. It is an ester derivative, characterized by the presence of a methyl ester group attached to a butanoate chain, which is further substituted with an amino, fluoro, and methyl group on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst . Another method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The amino and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with the target site. The amino and fluoro groups may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-Amino-4-chloro-5-methylphenyl)butanoate
- Methyl 4-(2-Amino-4-bromo-5-methylphenyl)butanoate
- Methyl 4-(2-Amino-4-iodo-5-methylphenyl)butanoate
Uniqueness
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
methyl 4-(2-amino-4-fluoro-5-methylphenyl)butanoate |
InChI |
InChI=1S/C12H16FNO2/c1-8-6-9(11(14)7-10(8)13)4-3-5-12(15)16-2/h6-7H,3-5,14H2,1-2H3 |
InChI Key |
OPDWBYVYYOPGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
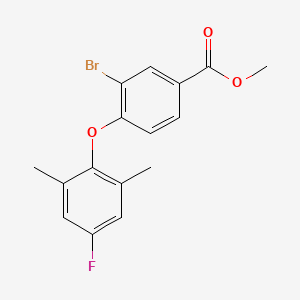
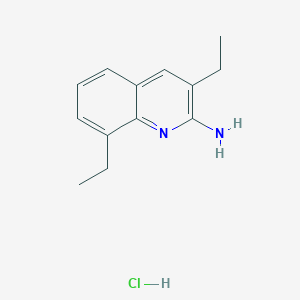
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
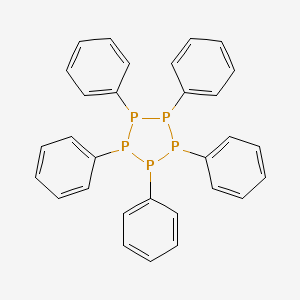


![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)
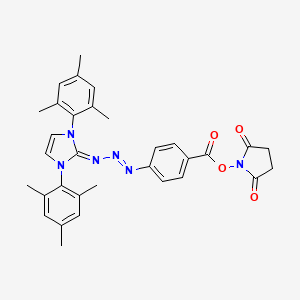
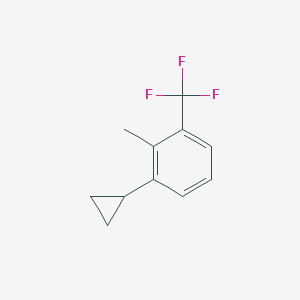
![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)
